molecular formula C12H12ClNO2S2 B6540104 1-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide CAS No. 1060329-26-1

1-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide

Cat. No. B6540104
CAS RN: 1060329-26-1
M. Wt: 301.8 g/mol
InChI Key: KMSBGJAENCSMLI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide, commonly referred to as CPMS, is a synthetic organic compound with a wide range of applications in the pharmaceutical industry. CPMS has been used in the synthesis of a variety of drugs, including analgesics, anti-inflammatories, and anti-cancer agents. CPMS has also been used as a reagent in the synthesis of other compounds, such as polymers, dyes, and surfactants. In addition, CPMS has been studied for its possible use as a drug delivery system.

Scientific Research Applications

Catalytic Protodeboronation

Overview:

1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide: has been utilized in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. However, recent research has demonstrated its potential.

Key Points:

Biochemical Research

Overview: The compound (4-chlorophenyl)(thiophen-3-yl)methanone (CAS 896618-56-7) is closely related to our target compound. It is used in proteomics research.

Key Points:

Organic Synthesis

Overview: Another related compound, 1-(4-chlorophenyl)ethylamine, finds applications in organic synthesis.

Key Points:

properties

IUPAC Name

1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S2/c13-12-3-1-10(2-4-12)9-18(15,16)14-7-11-5-6-17-8-11/h1-6,8,14H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSBGJAENCSMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

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